4-Hydroxyglibenclamide

Descripción general

Descripción

rac-trans-4-hidroxi Gliburida: es un metabolito activo del inhibidor de sulfonilurea gliburida. Se forma a partir de la gliburida por las isoformas del citocromo P450 CYP2C8 y CYP2C9 . Este compuesto es conocido por su papel en la inhibición de la unión de la gliburida a los sinaptosomas del cerebro de rata en los sitios de alta y baja afinidad de SUR1/Kir6.2 con valores de IC50 de 0.95 y 100 nM, respectivamente .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: rac-trans-4-hidroxi Gliburida se sintetiza a partir de gliburida a través de la acción de las enzimas del citocromo P450, específicamente CYP2C8 y CYP2C9 . La reacción implica la hidroxilación del anillo ciclohexilo en la gliburida, lo que da como resultado la formación de rac-trans-4-hidroxi Gliburida .

Métodos de producción industrial: La producción industrial de rac-trans-4-hidroxi Gliburida típicamente involucra el uso de biocatalizadores o catalizadores químicos para facilitar la reacción de hidroxilación. El proceso se optimiza para garantizar un alto rendimiento y pureza del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones: rac-trans-4-hidroxi Gliburida experimenta diversas reacciones químicas, que incluyen:

Oxidación: El grupo hidroxilo puede oxidarse aún más para formar cetonas o aldehídos.

Reducción: El compuesto puede sufrir reacciones de reducción para formar alcoholes u otras formas reducidas.

Sustitución: El grupo hidroxilo puede sustituirse con otros grupos funcionales en condiciones apropiadas.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Los agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio se usan comúnmente.

Sustitución: Las reacciones de sustitución a menudo involucran reactivos como el cloruro de tionilo o el tribromuro de fósforo.

Principales productos formados:

Oxidación: Formación de cetonas o aldehídos.

Reducción: Formación de alcoholes u otras formas reducidas.

Sustitución: Formación de derivados sustituidos con diferentes grupos funcionales.

Aplicaciones Científicas De Investigación

Pharmacological Properties

4-Hydroxyglibenclamide is primarily known for its hypoglycemic effects , which are critical in managing type 2 diabetes. It functions by stimulating insulin secretion from pancreatic beta cells, thereby lowering blood glucose levels. The compound's effectiveness is closely linked to its serum concentration, with studies indicating that it may exhibit higher activity at lower concentrations compared to the parent drug, glibenclamide .

Diabetes Management

This compound plays a vital role in diabetes treatment strategies. Research has demonstrated that both 4-hydroxy metabolites (including 3-cis-hydroxy-glibenclamide) significantly reduce blood glucose levels in humans. In a placebo-controlled study involving healthy subjects, the hypoglycemic effect was quantified, showing a mean reduction of approximately 18.2% for this compound when compared to placebo .

Gestational Diabetes

The compound has also been evaluated for its efficacy in treating gestational diabetes mellitus (GDM). A study indicated that oral glyburide (which metabolizes into this compound) achieved a notable reduction in glucose levels, with a significant correlation between serum concentration and therapeutic effect . This suggests that it can be a safer alternative to insulin therapy for managing GDM, particularly in patients who may be resistant to insulin or prefer oral medication.

Case Study: Efficacy in GDM Treatment

- Objective: To assess the effectiveness of glyburide and its metabolites in controlling blood glucose levels during pregnancy.

- Findings: A cohort study involving 73 women with GDM found that 81% achieved acceptable glucose control with glyburide therapy. The study highlighted that the metabolites contributed significantly to this control, with lower rates of neonatal complications compared to traditional insulin therapy .

Pharmacokinetic Studies

- A pharmacokinetic analysis showed that the elimination half-life of this compound is longer than that of glibenclamide itself, suggesting prolonged action which may benefit patients requiring sustained glycemic control . The concentration-effect relationship demonstrated that lower doses of the metabolite could achieve similar or superior outcomes compared to higher doses of the parent compound.

Data Table: Comparative Efficacy of Glyburide and Its Metabolites

| Compound | Mean Blood Glucose Reduction (%) | Serum Concentration (ng/ml) | Insulin Secretion Increase (%) |

|---|---|---|---|

| Glibenclamide (Gb) | 23.8 | 108 | Significant |

| This compound (M1) | 18.2 | 23 | Significant |

| 3-Cis-Hydroxyglibenclamide (M2) | 12.5 | 37 | Significant |

Mecanismo De Acción

rac-trans-4-hidroxi Gliburida ejerce sus efectos inhibiendo la unión de la gliburida al complejo SUR1/Kir6.2 en las células beta pancreáticas. Esta inhibición conduce al cierre de los canales de potasio sensibles al ATP, lo que resulta en la despolarización de la membrana celular y la posterior liberación de insulina . Los objetivos moleculares involucrados en este proceso incluyen las subunidades SUR1 y Kir6.2 del canal de potasio .

Comparación Con Compuestos Similares

Compuestos similares:

- 4-trans-hidroxiciclohexil Gliburida

- 4-trans-hidroxi Glibenclamida

Comparación: rac-trans-4-hidroxi Gliburida es única en su inhibición específica de la unión de la gliburida al complejo SUR1/Kir6.2 con valores de IC50 distintos. Esta especificidad lo convierte en una herramienta valiosa para estudiar los efectos farmacológicos de la gliburida y sus metabolitos .

Actividad Biológica

4-Hydroxyglibenclamide, also known as 4-trans-hydroxyglibenclamide, is a significant metabolite of glibenclamide (glyburide), a second-generation sulfonylurea used primarily in the management of type 2 diabetes mellitus. Understanding the biological activity of this compound is crucial for assessing its pharmacological effects and therapeutic potential.

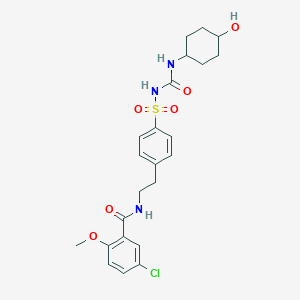

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Chemical Formula : C23H28ClN3O5S

- Molecular Weight : 494.99 g/mol

- CAS Number : 102038-77-8

The compound features a hydroxyl group at the fourth position of the glibenclamide structure, which significantly influences its biological activity compared to its parent compound.

This compound operates primarily through the inhibition of ATP-sensitive potassium channels (K_ATP channels) in pancreatic beta-cells, leading to increased insulin secretion. This mechanism is crucial for lowering blood glucose levels. The compound binds to sulfonylurea receptors (SUR1), facilitating calcium influx into cells, which promotes insulin exocytosis.

Table 1: Comparative Potency of Glibenclamide and this compound

| Compound | IC50 (nM) | Relative Potency |

|---|---|---|

| Glibenclamide | 0.15 | 1 (reference) |

| This compound | 0.95 | 6.5 times less potent than glibenclamide |

The potency data indicate that while this compound retains some hypoglycemic activity, it is significantly less effective than glibenclamide itself .

Pharmacokinetics

The pharmacokinetics of this compound reveal important insights into its absorption, distribution, metabolism, and excretion (ADME):

- Absorption : Following administration, this compound is rapidly absorbed but exhibits a longer half-life compared to glibenclamide.

- Metabolism : It is primarily metabolized in the liver, with studies indicating that metabolic pathways may differ based on genetic factors such as mutations in HNF-1α, which affect drug clearance rates .

- Excretion : The compound is eliminated via renal pathways, with metabolites being excreted in urine.

Case Studies and Research Findings

- Hypoglycemic Activity : A study demonstrated that this compound has a hypoglycemic effect but requires higher doses compared to glibenclamide to achieve similar reductions in blood glucose levels. Specifically, it was found to be about 6.5 times less potent than glibenclamide under experimental conditions .

- Patient Sensitivity : Research involving patients with mutations in the HNF-1α gene showed altered responses to sulfonylureas, including increased sensitivity to both glibenclamide and its metabolites like this compound. This suggests that genetic factors can significantly influence therapeutic outcomes .

- Metabolite Retention : Studies indicate that while the active metabolites such as this compound have reduced potency, their retention in the body can prolong hypoglycemic effects beyond the immediate action of glibenclamide .

Propiedades

IUPAC Name |

5-chloro-N-[2-[4-[(4-hydroxycyclohexyl)carbamoylsulfamoyl]phenyl]ethyl]-2-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28ClN3O6S/c1-33-21-11-4-16(24)14-20(21)22(29)25-13-12-15-2-9-19(10-3-15)34(31,32)27-23(30)26-17-5-7-18(28)8-6-17/h2-4,9-11,14,17-18,28H,5-8,12-13H2,1H3,(H,25,29)(H2,26,27,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUWSGCQEWOOQDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCC(CC3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28ClN3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10177737, DTXSID601308718 | |

| Record name | 4-Hydroxyglibenclamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10177737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-trans-Hydroxyglibenclamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601308718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

510.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23155-04-6, 23155-00-2 | |

| Record name | 4′-Hydroxyglibenclamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23155-04-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | trans-4-Hydroxyglyburide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023155002 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxyglibenclamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023155046 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxyglibenclamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10177737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-trans-Hydroxyglibenclamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601308718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-HYDROXYGLYBURIDE, TRANS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8J8OD7PL2J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.